molecular formula C7H3ClF3NO2 B048271 5-Chloro-4-(trifluoromethyl)picolinic acid CAS No. 796090-31-8

5-Chloro-4-(trifluoromethyl)picolinic acid

Cat. No. B048271
M. Wt: 225.55 g/mol
InChI Key: ZUECDOBROYTMSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Chloro-4-(trifluoromethyl)picolinic acid is a chemical compound with potential applications in various fields including organic synthesis and material science. Although the specific synthesis of 5-Chloro-4-(trifluoromethyl)picolinic acid is not directly documented in the available literature, similar compounds have been synthesized through methods that could be adapted for its production. For instance, the synthesis of related picolinic acid derivatives often involves steps such as nitration, selective reduction, diazotization, and chlorination starting from commercially available precursors to achieve high yields of the desired product (Yu et al., 2015).

Molecular Structure Analysis

The molecular structure of picolinic acid derivatives, including 5-Chloro-4-(trifluoromethyl)picolinic acid, is characterized by the presence of a picoline ring substituted with various functional groups that influence its chemical properties and reactivity. X-ray diffraction analysis and NMR spectroscopy are common techniques used for structural characterization, revealing intricate details about the arrangement of atoms and the electronic environment within the molecule. These structural features are crucial for understanding the compound's interaction with other molecules and its behavior in chemical reactions (Wilcox et al., 2015).

Chemical Reactions and Properties

Picolinic acid derivatives, including 5-Chloro-4-(trifluoromethyl)picolinic acid, participate in various chemical reactions, reflecting their versatile chemical properties. These compounds are often involved in coordination chemistry, forming complexes with metals which can be utilized in catalysis, material science, and potentially in medicinal applications. Their reactivity with different reagents under various conditions highlights their utility in synthetic chemistry for constructing complex molecular architectures (Basu et al., 2005).

Physical Properties Analysis

The physical properties of 5-Chloro-4-(trifluoromethyl)picolinic acid and related compounds, such as solubility, melting point, and boiling point, are determined by their molecular structure. The presence of electronegative elements like chlorine and fluorine affects the compound's polarity, solubility in various solvents, and thermal stability. Such properties are essential for designing processes involving these compounds, including their purification, analysis, and application in different chemical reactions (Chakov et al., 1999).

Scientific Research Applications

1. Synthesis of Antitumor Drugs

5-Chloro-4-(trifluoromethyl)picolinic acid plays a role in the synthesis of antitumor drugs. For example, it is used in the improved synthesis of the antitumor drug Sorafenib. This process is noted for its simplicity, high yield, and environmentally friendly approach (Yao Jian-wen, 2012).

2. Organic Light Emitting Diodes (OLEDs)

This chemical is also involved in the study of blue phosphorescent OLEDs. It is particularly significant in the context of degradation reactions in OLEDs, which can influence device stability (E. Baranoff et al., 2012).

3. Biodegradation Studies

Research has identified Achromobacter sp. f1 as a bacterium capable of co-metabolizing 5-Chloro-4-(trifluoromethyl)picolinic acid. This finding is significant in biodegradation, particularly in treating pollutants like 4-chloronitrobenzene (Zhiqiang Wu et al., 2017).

4. Coordination Polymers and Photocatalytic Activity

The use of derivatives of picolinic acid, such as 5-(3,4-dicarboxylphenyl)picolinic acid, in the synthesis of coordination compounds and polymers for photocatalytic activities highlights another application area. These compounds show promise in environmental remediation and materials science (Jin-Zhong Gu et al., 2017).

5. Electrophosphorescence in Iridium Complexes

5-Chloro-4-(trifluoromethyl)picolinic acid is used in synthesizing iridium complexes with potential applications in electrophosphorescent devices. These complexes are promising for practical device applications due to their high efficiencies and stability (Wenguan Zhang et al., 2010).

Safety And Hazards

5-Chloro-4-(trifluoromethyl)picolinic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

5-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-4-2-12-5(6(13)14)1-3(4)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUECDOBROYTMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458359
Record name 5-Chloro-4-(trifluoromethyl)picolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-(trifluoromethyl)picolinic acid

CAS RN

796090-31-8
Record name 5-Chloro-4-(trifluoromethyl)picolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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